molecular formula C7H9NO4S B13582568 2-Hydroxy-3-methoxybenzenesulfonamide

2-Hydroxy-3-methoxybenzenesulfonamide

Cat. No.: B13582568
M. Wt: 203.22 g/mol
InChI Key: JJJJNMPQYQXUBC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO4S It is a sulfonamide derivative, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the third position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxybenzenesulfonamide typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonamide group. The general reaction scheme is as follows:

    Sulfonation: Guaiacol is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Amination: The sulfonyl chloride intermediate is then treated with ammonia or an amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-3-methoxybenzaldehyde or 2-Hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-Hydroxy-3-methoxybenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While "2-Hydroxy-3-methoxybenzenesulfonamide" is not directly discussed in the provided search results, some results discuss compounds with similar structural features, which allows for an understanding of potential applications. The search results suggest the applications listed below.

Chemistry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide can be used as a building block in the synthesis of complex molecules, specifically in the formation of stereotriads and functionalized cyclopropanes.

Biology

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has been investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has been explored as a potential drug candidate for various therapeutic applications because of its unique structural features.

Industry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide is utilized in the development of new materials and catalysts for industrial processes.

Anti-tumor Activity

Compounds with structures similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide exhibit antitumor properties by disrupting microtubule assembly, which leads to cell cycle arrest and apoptosis. Studies on related benzochalcone derivatives have shown a significant reduction in the clonogenicity of cancer cell lines, induction of G2/M phase arrest, and activation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

MYC Oncogene Inhibition

Salicylic acid-derived sulfonamides can be used to treat tumors driven by overexpression or amplification of MYC oncogenes . A high-throughput screen (HTS) was performed to assess interruption of the binding of a FITC-labeled peptide probe derived from the MYC MbIII protein sequence to WDR5 .

Inhibition of Human Lipoxygenases (LOXs)

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    3-Methoxybenzenesulfonamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    2-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group at a different position, potentially altering its chemical and biological properties.

Uniqueness

2-Hydroxy-3-methoxybenzenesulfonamide is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and development in various fields.

Biological Activity

2-Hydroxy-3-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a methoxy group on a benzene ring, contributing to its unique chemical reactivity. The sulfonamide moiety enhances its biological activity, making it a focus for various therapeutic applications.

Molecular Formula : C7_7H9_9NO3_3S
Molecular Weight : 189.22 g/mol

Lipoxygenase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of lipoxygenases (LOXs), particularly platelet-type 12-lipoxygenase (12-LOX). LOXs are crucial enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play roles in inflammation and cancer progression.

Studies have demonstrated that this compound exhibits potent inhibitory effects on 12-LOX, with IC50_{50} values in the nanomolar range. This selectivity is significant as it suggests potential applications in treating inflammatory diseases and certain cancers .

Biological Activity Overview

Activity Description Reference
Lipoxygenase Inhibition Inhibits 12-LOX, reducing inflammatory responses and platelet aggregation.
Antimicrobial Properties Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
Anticancer Effects Induces apoptosis in cancer cell lines through caspase activation pathways.

Case Studies

  • Inhibition of Platelet Aggregation
    A study investigated the effects of this compound on human platelets. The compound was shown to significantly inhibit platelet aggregation induced by thrombin, demonstrating its potential as an antithrombotic agent .
  • Anticancer Activity
    Research conducted on various human cancer cell lines revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways. The activation of caspases-8 and -9 was notably increased, leading to cell cycle arrest in the subG0 phase . The IC50_{50} values for these activities ranged from 0.60 to 9.63 µg/mL across different cell types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. Research indicates that:

  • The presence of the hydroxyl group at the 2-position is essential for maintaining activity.
  • Substitutions at the 3-position with methoxy or halogen groups can enhance potency against specific targets like LOXs .

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

2-hydroxy-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

JJJJNMPQYQXUBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)O

Origin of Product

United States

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